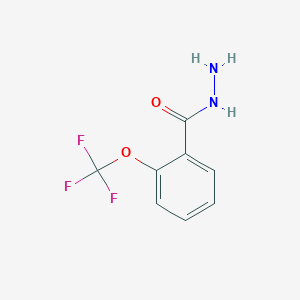

2-(Trifluoromethoxy)benzohydrazide

Description

Properties

IUPAC Name |

2-(trifluoromethoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(14)13-12/h1-4H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSKRXMBFVFYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380423 | |

| Record name | 2-(trifluoromethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-19-7 | |

| Record name | Benzoic acid, 2-(trifluoromethoxy)-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trifluoromethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)benzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-(Trifluoromethoxy)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzohydrazide is a fluorinated organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a benzohydrazide core substituted with a trifluoromethoxy group, suggests potential for biological activity, drawing from the known pharmacophoric properties of both the benzohydrazide moiety and the trifluoromethoxy substituent. This guide provides a summary of its fundamental properties, a general synthesis protocol, and an exploration of its potential biological relevance based on related compounds.

Core Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the known information for the target compound and includes data for the closely related 2-(Trifluoromethyl)benzohydrazide for comparison.

| Property | This compound | 2-(Trifluoromethyl)benzohydrazide |

| CAS Number | 175277-19-7 | 344-95-6[1] |

| Molecular Formula | C₈H₇F₃N₂O₂ | C₈H₇F₃N₂O[1] |

| Molecular Weight | 220.15 g/mol | 204.15 g/mol [1] |

| Melting Point | Data not available | 132 °C[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa (predicted) | Data not available | 11.84 ± 0.10[2] |

| XlogP (predicted) | 1.5 | 0.3[1] |

Experimental Protocols

General Synthesis of Benzohydrazides:

-

Esterification of the Benzoic Acid: The synthesis typically begins with the esterification of the parent benzoic acid, in this case, 2-(trifluoromethoxy)benzoic acid. This is commonly achieved by reacting the benzoic acid with an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is typically heated under reflux for several hours.

-

Hydrazinolysis of the Ester: The resulting methyl or ethyl benzoate is then converted to the corresponding benzohydrazide through reaction with hydrazine hydrate. This reaction is usually carried out in an alcoholic solvent, such as ethanol, and often requires heating under reflux. Upon cooling, the benzohydrazide product typically precipitates out of the solution and can be collected by filtration.

Potential Biological Significance

While no specific biological activities or signaling pathway involvements have been reported for this compound, the benzohydrazide scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] Furthermore, the inclusion of a trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Derivatives of the related 4-(Trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease.[4] These derivatives have also shown potential as antimicrobial agents.[7] This suggests that this compound could be a valuable candidate for screening in various biological assays to explore its therapeutic potential.

Visualizations

Caption: General synthetic workflow for this compound.

Caption: Potential areas for biological evaluation of this compound.

References

- 1. 2-(Trifluoromethyl)benzoic acid hydrazide | C8H7F3N2O | CID 2777415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 344-95-6 CAS MSDS (2-(TRIFLUOROMETHYL)BENZOIC ACID HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 7. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzohydrazide, a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents a combination of confirmed identifiers, a plausible synthesis protocol based on established methods for analogous compounds, and expected characterization data derived from related structures.

Core Compound Identification

CAS Number: 175277-19-7

Molecular Structure:

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 220.15 g/mol | --INVALID-LINK-- |

| SMILES | C1=CC=C(C(=C1)C(=O)NN)OC(F)(F)F | --INVALID-LINK-- |

| InChI | InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(14)13-12/h1-4H,12H2,(H,13,14) | --INVALID-LINK-- |

Synthesis Protocol

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(trifluoromethoxy)benzoate (1.0 eq.) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0-5.0 eq.) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.

Characterization Data (Expected)

The following table summarizes the expected characterization data for this compound based on the analysis of structurally related compounds.[1]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.0 ppm), NH₂ protons (broad singlet, downfield), NH proton (broad singlet, downfield). |

| ¹³C NMR | Carbonyl carbon (δ ~165-170 ppm), aromatic carbons, trifluoromethoxy carbon (quartet due to C-F coupling). |

| IR (KBr) | N-H stretching (two bands, ~3200-3400 cm⁻¹), C=O stretching (~1640-1680 cm⁻¹), C-O stretching, C-F stretching. |

| Mass Spec (ESI) | [M+H]⁺ at m/z 221.05 or [M-H]⁻ at m/z 219.04. |

Potential Biological Activity and Applications

Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of a molecule, which are desirable properties for drug candidates.

Derivatives of trifluoromethyl- and trifluoromethoxy-substituted benzohydrazides have been investigated as:

-

Cholinesterase Inhibitors: For potential use in the treatment of neurodegenerative diseases.

-

Antimicrobial Agents: Showing activity against various bacterial and fungal strains.

-

EGFR Kinase Inhibitors: Investigated for their potential in cancer therapy.[3]

The logical workflow for investigating the biological potential of this compound is outlined below.

Caption: Workflow for the development of this compound derivatives.

Given the known activities of related compounds, this compound represents a valuable starting point for the synthesis of hydrazone derivatives and other analogs for screening in various biological assays. Researchers in drug development may find this scaffold particularly promising for developing novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-(Trifluoromethoxy)benzohydrazide molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Trifluoromethoxy)benzohydrazide is a fluorinated organic compound belonging to the benzohydrazide class of molecules. Hydrazides are a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of a trifluoromethoxy group at the ortho-position of the benzene ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a molecule of interest for drug discovery and development. This guide provides a summary of its key molecular properties and a general synthetic approach.

Molecular Properties

The fundamental molecular attributes of this compound are summarized in the table below. These data are crucial for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C8H7F3N2O2 |

| Monoisotopic Mass | 220.046 g/mol |

Synthetic Workflow

The synthesis of benzohydrazide derivatives, such as this compound, typically follows a two-step synthetic sequence starting from the corresponding carboxylic acid. The workflow involves an initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on established methods for analogous compounds.[1][2] Researchers should adapt these procedures based on laboratory conditions and safety protocols.

Step 1: Esterification of 2-(Trifluoromethoxy)benzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(Trifluoromethoxy)benzoic acid in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-(trifluoromethoxy)benzoate. Further purification can be achieved by column chromatography if necessary.

Step 2: Hydrazinolysis of Methyl 2-(Trifluoromethoxy)benzoate

-

Reaction Setup: Dissolve the methyl 2-(trifluoromethoxy)benzoate obtained from the previous step in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Hydrazinolysis: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product, this compound, often precipitates out of the solution upon cooling.

-

Purification: Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product with high purity.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(Trifluoromethoxy)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and expected characteristics of 2-(Trifluoromethoxy)benzohydrazide (CAS Number: 175277-19-7). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standard experimental protocols for determining its solubility and stability. These methodologies are based on established practices for the analysis of related benzohydrazide and hydrazone compounds.

Core Properties of this compound

This compound is a fluorinated aromatic compound. The presence of the trifluoromethoxy group is expected to influence its physicochemical properties, including lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and drug design. Benzohydrazide derivatives are known for a wide range of biological activities, including antibacterial, antifungal, and anticonvulsant properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 175277-19-7 | [2][3] |

| Molecular Formula | C8H7F3N2O2 | |

| Molecular Weight | 220.15 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Melting Point | 103°C | [5] |

| Boiling Point | 103-105°C | [5] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN)OC(F)(F)F | [5] |

| InChI Key | CVSKRXMBFVFYJW-UHFFFAOYSA-N | [5] |

Solubility Profile

Table 2: Predicted and Experimental Solubility of this compound

| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water | Low | Data not available |

| Phosphate-Buffered Saline (PBS) | Low | Data not available |

| Dimethyl Sulfoxide (DMSO) | High | Data not available |

| Ethanol | Moderate | Data not available |

| Methanol | Moderate | Data not available |

| Dichloromethane | Moderate to High | Data not available |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of benzohydrazide derivatives can be influenced by factors such as pH, temperature, and light exposure. The hydrazide linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions.

General Stability Considerations for Hydrazides

-

pH-Dependent Hydrolysis: Hydrazides are generally more stable at neutral pH and may undergo hydrolysis under acidic or basic conditions. Studies on related compounds have shown that the half-life can vary significantly with pH.[6][7]

-

Oxidation: The hydrazine moiety can be susceptible to oxidation.

-

Photostability: Aromatic compounds may degrade upon exposure to UV light.

Experimental Protocol: Aqueous Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound in aqueous solutions at different pH values over time.

Methodology:

-

Solution Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., DMSO). Prepare aqueous buffer solutions at various pH levels (e.g., pH 4.0, 7.4, and 9.0).

-

Incubation: Dilute the stock solution into the pre-warmed buffer solutions to a final working concentration. Incubate these solutions at a constant temperature (e.g., 37°C), protected from light.

-

Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Reaction Quenching: Immediately quench the degradation by diluting the sample in the mobile phase or a suitable quenching agent.

-

HPLC Analysis: Analyze the samples by a stability-indicating HPLC method to measure the decrease in the peak area of the parent compound over time.

-

Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation kinetics and calculate the half-life (t½) at each pH.

Caption: Workflow for Aqueous Stability Assessment.

Synthesis and Potential Signaling Pathways

While specific biological data for this compound is scarce, the general class of benzohydrazides has been widely explored. They are often synthesized via the condensation of a substituted benzoic acid or its ester with hydrazine hydrate.[1]

Derivatives of benzohydrazide have been investigated as inhibitors of various enzymes and as antimicrobial agents. For instance, some hydrazones have shown activity against Mycobacterium tuberculosis.[8] Any investigation into the mechanism of action of this compound would likely begin by screening against common targets for this class of compounds.

The logical workflow for a preliminary investigation into the biological activity of this compound is outlined below.

Caption: Logical Workflow for Biological Evaluation.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to determine these critical parameters. The provided methodologies for solubility and stability assessment are robust and widely applicable to this class of compounds. Further research is warranted to fully characterize the physicochemical and biological properties of this compound to evaluate its potential in drug discovery and development.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. scbt.com [scbt.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. CAS 175277-19-7 | Sigma-Aldrich [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)benzohydrazide from 2-(Trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(trifluoromethoxy)benzohydrazide, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with 2-(trifluoromethoxy)benzoic acid and proceeds through a reliable two-step pathway involving esterification followed by hydrazinolysis. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from 2-(trifluoromethoxy)benzoic acid is most effectively achieved through a two-step process. The first step involves the Fischer esterification of the carboxylic acid with methanol in the presence of a strong acid catalyst to yield methyl 2-(trifluoromethoxy)benzoate. The subsequent step is the hydrazinolysis of the methyl ester using hydrazine hydrate to afford the final product, this compound. This pathway is favored for its high efficiency and the relative ease of purification of the intermediate and final products.

The overall reaction scheme is as follows:

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-(trifluoromethoxy)benzoate (Esterification)

This procedure is adapted from standard Fischer esterification protocols for benzoic acids.

Materials and Reagents:

-

2-(Trifluoromethoxy)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethoxy)benzoic acid and an excess of anhydrous methanol.

-

Carefully and slowly, add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-(trifluoromethoxy)benzoate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Hydrazinolysis)

This procedure is based on the established method for the synthesis of similar benzohydrazides from their corresponding methyl esters.[1]

Materials and Reagents:

-

Methyl 2-(trifluoromethoxy)benzoate

-

Hydrazine hydrate (80-100% solution)

-

Ethanol or Methanol

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve methyl 2-(trifluoromethoxy)benzoate in ethanol or methanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for 4 to 8 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.

-

If precipitation occurs, the solid product is collected by filtration, washed with cold ethanol or water, and dried.

-

If the product does not precipitate, the solvent is removed under reduced pressure. The resulting residue is then triturated with cold water or a suitable solvent to induce crystallization.

-

The solid product is collected by filtration, washed, and dried under vacuum to yield this compound. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis. The values are based on typical yields reported for analogous reactions.

Table 1: Reagents and Conditions for the Synthesis of Methyl 2-(trifluoromethoxy)benzoate

| Reagent/Parameter | Molar Ratio (relative to acid) | Typical Conditions |

| 2-(Trifluoromethoxy)benzoic acid | 1.0 | - |

| Methanol | 10 - 20 | Solvent and reactant |

| Sulfuric Acid (conc.) | 0.1 - 0.2 | Catalyst |

| Reaction Temperature | Reflux (approx. 65 °C) | - |

| Reaction Time | 4 - 6 hours | - |

| Typical Yield | - | 85 - 95% |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reagent/Parameter | Molar Ratio (relative to ester) | Typical Conditions |

| Methyl 2-(trifluoromethoxy)benzoate | 1.0 | - |

| Hydrazine Hydrate | 3.0 - 5.0 | - |

| Solvent | Ethanol or Methanol | - |

| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | - |

| Reaction Time | 4 - 8 hours | - |

| Typical Yield | - | 80 - 95% |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from 2-(trifluoromethoxy)benzoic acid.

Alternative Synthetic Routes

While the two-step esterification-hydrazinolysis pathway is the most common and reliable, alternative methods for the synthesis of benzohydrazides directly from carboxylic acids have been reported. These methods often utilize coupling agents or microwave-assisted synthesis to facilitate the direct reaction between the carboxylic acid and hydrazine hydrate.

One such alternative involves the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt). This method can be advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.

Another approach is the use of microwave irradiation, which can significantly reduce reaction times and improve yields in some cases. The direct reaction of a carboxylic acid with hydrazine hydrate under solvent-free or minimal solvent conditions in a microwave reactor can provide a more environmentally friendly and efficient synthesis.

Conclusion

The synthesis of this compound from 2-(trifluoromethoxy)benzoic acid is a straightforward and high-yielding process when conducted via a two-step esterification and hydrazinolysis sequence. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate. The outlined workflow and alternative routes provide flexibility in adapting the synthesis to specific laboratory capabilities and substrate requirements.

References

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzohydrazide, a fluorinated aromatic compound with significant potential in medicinal chemistry. Due to the limited direct historical and experimental data on this specific molecule, this document outlines a plausible synthetic pathway, detailed experimental protocols, and hypothesized biological activities based on established chemical principles and the known properties of structurally related compounds. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound and its derivatives for drug discovery and development.

Introduction and Discovery

While the specific discovery of this compound is not well-documented in publicly available literature, its structural motifs—the benzohydrazide core and the trifluoromethoxy substituent—are of significant interest in contemporary medicinal chemistry. Benzohydrazides are a class of compounds known for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The hydrazide-hydrazone scaffold is a key pharmacophore in several clinically used drugs.

The trifluoromethoxy (-OCF3) group is a bioisostere of the methoxy group but with profoundly different electronic properties. It is highly lipophilic and metabolically stable, attributes that can enhance a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] The introduction of a trifluoromethoxy group can significantly improve a molecule's membrane permeability and stability towards metabolic degradation.[4][5] The combination of the versatile benzohydrazide scaffold with the favorable properties of the trifluoromethoxy group makes this compound a compelling target for synthetic and pharmacological investigation.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in a multi-step sequence starting from a readily available precursor, such as 2-hydroxybenzoic acid. The proposed pathway involves the key steps of trifluoromethoxylation, esterification, and hydrazinolysis.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound, based on established methodologies for similar chemical transformations.

Step 1: Esterification of 2-Hydroxybenzoic Acid

-

Reaction: 2-Hydroxybenzoic acid to Methyl 2-Hydroxybenzoate

-

Protocol:

-

To a solution of 2-hydroxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-hydroxybenzoate.

-

Step 2: Trifluoromethoxylation of Methyl 2-Hydroxybenzoate

-

Reaction: Methyl 2-Hydroxybenzoate to Methyl 2-(Trifluoromethoxy)benzoate

-

Protocol (based on a two-step procedure): [6]

-

Xanthate Formation: To a solution of methyl 2-hydroxybenzoate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (1.1 eq) at 0 °C. After cessation of hydrogen evolution, add a xanthylating agent (e.g., an imidazolium methylthiocarbonothioyl salt) and stir at room temperature until the reaction is complete (monitored by TLC).

-

O-Trifluoromethylation: To the crude xanthate, add a suitable solvent and a trifluoromethylating reagent system under mild conditions. This may involve a combination of a fluoride source and an oxidant.

-

Purify the resulting methyl 2-(trifluoromethoxy)benzoate by column chromatography.

-

Step 3: Hydrazinolysis of Methyl 2-(Trifluoromethoxy)benzoate

-

Reaction: Methyl 2-(Trifluoromethoxy)benzoate to this compound

-

-

Dissolve methyl 2-(trifluoromethoxy)benzoate (1.0 eq) in ethanol (10-20 mL per gram of ester).

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

-

Physicochemical and Pharmacokinetic Data (Hypothesized and Comparative)

The following table summarizes the predicted physicochemical properties of this compound and provides comparative data for the structurally related compound 2-(Trifluoromethyl)benzohydrazide.

| Property | This compound (Predicted) | 2-(Trifluoromethyl)benzohydrazide (Experimental/Predicted) | Reference |

| Molecular Formula | C8H7F3N2O2 | C8H7F3N2O | [8] |

| Molecular Weight | 220.15 g/mol | 204.15 g/mol | [8] |

| XLogP3 | 1.5 - 2.5 | 1.3 | Predicted |

| Hydrogen Bond Donors | 2 | 2 | Predicted |

| Hydrogen Bond Acceptors | 4 | 3 | Predicted |

| Topological Polar Surface Area | 61.8 Ų | 51.6 Ų | Predicted |

| Metabolic Stability | High | Moderate to High | Inferred from -OCF3 properties[4] |

| Lipophilicity (π) | High (π for OCF3 ≈ +1.04) | Moderate (π for CF3 ≈ +0.88) | [3][4] |

Hypothesized Biological Activities and Signaling Pathways

Based on the known biological activities of the benzohydrazide scaffold and the properties imparted by the trifluoromethoxy group, this compound is hypothesized to exhibit a range of pharmacological effects.

Potential Therapeutic Areas

-

Antimicrobial: Benzohydrazide derivatives have shown potent activity against various bacterial and fungal strains.[1][2][9]

-

Anticancer: Several benzohydrazide compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[1]

-

Neuropharmacology: The benzohydrazide moiety is present in monoamine oxidase inhibitors (MAOIs) like nialamide.[10] The trifluoromethoxy group can enhance blood-brain barrier permeability, making this compound a candidate for CNS-related disorders.

Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition

A plausible mechanism of action for this compound in the central nervous system is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Caption: Hypothesized mechanism of MAO inhibition by this compound.

Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery. This technical guide provides a foundational framework for its synthesis and potential biological evaluation. The proposed synthetic pathway is based on reliable and well-established chemical reactions. The hypothesized biological activities, particularly in the realms of antimicrobial, anticancer, and neuropharmacological applications, are grounded in the extensive literature on related benzohydrazide and trifluoromethoxy-containing compounds. Further empirical research is warranted to validate these hypotheses and fully elucidate the therapeutic potential of this intriguing molecule.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-(trifluoromethyl)benzoic acid hydrazide (C8H7F3N2O) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

The Trifluoromethoxy Group: A Key Player in the Biological Activities of Benzohydrazides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethoxy (-OCF₃) group into the benzohydrazide scaffold has emerged as a compelling strategy in medicinal chemistry, yielding derivatives with a wide spectrum of potential biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of trifluoromethoxy-substituted benzohydrazides, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Trifluoromethoxy-Substituted Benzohydrazides

The synthesis of trifluoromethoxy-substituted benzohydrazides typically involves a multi-step process, beginning with the corresponding trifluoromethoxy-substituted benzoic acid. A general synthetic pathway is the conversion of the benzoic acid to its methyl or ethyl ester, followed by hydrazinolysis to yield the benzohydrazide core. This core is then often condensed with various aldehydes or ketones to produce a diverse library of N'-substituted benzohydrazide derivatives, also known as hydrazones.

A representative synthetic workflow is illustrated below:

The 2-(Trifluoromethoxy)phenyl Moiety: A Technical Guide for Medicinal Chemistry

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the 2-(trifluoromethoxy)phenyl moiety has emerged as a valuable structural motif in the design of novel therapeutic agents. This in-depth technical guide provides an overview of the core attributes of this moiety, including its physicochemical properties, applications in drug design with a focus on kinase inhibition, and detailed experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties and Rationale for Use

The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing substituent that offers several advantages in drug design. When positioned at the ortho-position of a phenyl ring, it can influence the parent molecule's conformation and metabolic stability. The C-F bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, which can lead to an extended half-life of the drug candidate.[1][2] Furthermore, its lipophilicity can enhance membrane permeability and bioavailability.[1] The electron-withdrawing nature of the -OCF3 group can also modulate the pKa of nearby functionalities and influence ligand-receptor interactions.

Applications in Drug Design: A Case Study in Kinase Inhibition

The 2-(trifluoromethoxy)phenyl moiety has been successfully incorporated into potent and selective kinase inhibitors. A notable example is a series of inhibitors targeting the KRAS G12D mutant, a key driver in various cancers, including pancreatic and colorectal cancer.[3][4]

Quantitative Data: KRAS G12D Inhibition

The following table summarizes the biological activity of a representative compound containing the 2-(trifluoromethoxy)phenyl moiety against the KRAS G12D protein.

| Compound ID | Structure | Target | Assay Type | pIC50 |

| 1 | 4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7-[5-methoxy-2-(trifluoromethoxy)phenyl]pyrido[4,3-d]pyrimidine | KRAS G12D | Biochemical Assay | 5.57[3] |

Mechanism of Action: KRAS G12D Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch in signal transduction.[5] In its active GTP-bound state, KRAS activates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[3][5] The G12D mutation locks KRAS in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[5] Inhibitors containing the 2-(trifluoromethoxy)phenyl moiety can be designed to bind to the mutant KRAS protein, disrupting its downstream signaling.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of compounds incorporating the 2-(trifluoromethoxy)phenyl moiety, using a KRAS G12D inhibitor as a representative example.

Synthesis of a 2-(trifluoromethoxy)phenyl-containing Pyrido[4,3-d]pyrimidine Derivative

The following is a representative protocol for the synthesis of a key intermediate and its coupling to form the final pyridopyrimidine core, based on general synthetic strategies for similar heterocyclic systems.[6][7][8][9]

Step 1: Synthesis of 2-amino-N-(5-methoxy-2-(trifluoromethoxy)phenyl)nicotinamide

-

To a solution of 5-methoxy-2-(trifluoromethoxy)aniline (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere is added 2-aminonicotinoyl chloride (1.1 eq) portion-wise at 0 °C.

-

Triethylamine (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 16 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Step 2: Cyclization to form the Pyrido[4,3-d]pyrimidine Core

-

A mixture of 2-amino-N-(5-methoxy-2-(trifluoromethoxy)phenyl)nicotinamide (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) is heated at 120 °C for 4 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to yield the cyclized intermediate as a solid, which is collected by filtration.

Step 3: Introduction of the Diazabicyclo[3.2.1]octane Moiety

-

To a solution of the cyclized intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added 3,8-diazabicyclo[3.2.1]octane dihydrochloride (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

-

The reaction mixture is heated at 80-100 °C for 12-24 hours.

-

After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography to yield the final compound.

Biological Evaluation Protocols

1. KRAS G12D Nucleotide Exchange Assay (HTRF)

This assay measures the ability of a test compound to inhibit the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12D protein.[10]

-

In a 384-well plate, add 2 µL of serially diluted test compound or DMSO vehicle control.

-

Add 4 µL of a mixture containing GDP-loaded KRAS G12D protein (final concentration 20 nM) and the catalytic domain of SOS1 (final concentration 10 nM) in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the exchange reaction by adding 4 µL of a fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP, final concentration 50 nM).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Add 4 µL of a detection mixture containing a Europium-labeled anti-GST antibody (assuming GST-tagged KRAS).

-

Incubate for 30 minutes at room temperature.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio and determine the IC50 value from the dose-response curve.

2. Cellular Assay for Downstream KRAS Signaling (pERK Western Blot)

This assay determines the effect of the inhibitor on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway, in a KRAS G12D mutant cell line.

-

Seed a KRAS G12D mutant cancer cell line (e.g., PANC-1) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 2-4 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (pT202/pY204) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip and re-probe the membrane for total ERK and a loading control (e.g., GAPDH) to normalize the data.

-

Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel kinase inhibitor containing the 2-(trifluoromethoxy)phenyl moiety.

Conclusion

The 2-(trifluoromethoxy)phenyl moiety represents a powerful tool in the medicinal chemist's armamentarium. Its unique combination of metabolic stability and lipophilicity, coupled with its ability to modulate electronic properties, makes it an attractive substituent for the design of novel therapeutics. The successful incorporation of this moiety into potent KRAS G12D inhibitors highlights its potential in oncology drug discovery. The detailed protocols provided herein offer a practical guide for researchers seeking to explore the utility of the 2-(trifluoromethoxy)phenyl group in their own drug development programs. As our understanding of structure-activity relationships continues to evolve, this versatile moiety is poised to play an increasingly important role in the creation of next-generation medicines.

References

- 1. PRMT5:MEP50 protein-protein interaction (PPI) inhibitor compound 17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Method of and system for executing an impairment repair process - Patent US-11853973-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. reactionbiology.com [reactionbiology.com]

Spectroscopic Profile of 2-(Trifluoromethoxy)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Trifluoromethoxy)benzohydrazide. Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted values based on the analysis of structurally similar compounds. This guide is intended to assist researchers in the identification and characterization of this compound and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from published data for closely related analogs, including positional isomers and other benzohydrazide derivatives.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 10.5 | Singlet (broad) | 1H | -NH- |

| ~7.8 - 7.9 | Doublet | 1H | Ar-H |

| ~7.6 - 7.7 | Triplet | 1H | Ar-H |

| ~7.3 - 7.5 | Multiplet | 2H | Ar-H |

| ~4.5 - 5.0 | Singlet (broad) | 2H | -NH₂ |

Note: The chemical shifts of the aromatic protons are estimations and the exact coupling patterns will depend on the final conformation.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 168 | C=O (Amide) |

| ~148 - 152 (quartet, JC-F ≈ 1.5-2.5 Hz) | C-OCF₃ |

| ~132 - 134 | Ar-C |

| ~130 - 132 | Ar-C |

| ~128 - 130 | Ar-C |

| ~122 - 124 | Ar-C |

| ~120 - 122 (quartet, JC-F ≈ 255-260 Hz) | -OCF₃ |

| ~118 - 120 | Ar-C |

Note: The chemical shift for the carbon attached to the trifluoromethoxy group and the trifluoromethyl carbon itself will appear as quartets due to coupling with the fluorine atoms.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Broad | N-H stretch (NH and NH₂) |

| ~3000 - 3100 | Medium | Aromatic C-H stretch |

| ~1640 - 1660 | Strong | C=O stretch (Amide I) |

| ~1580 - 1600 | Medium to Strong | N-H bend (Amide II) and C=C stretch |

| ~1250 - 1300 | Strong | C-O stretch (Ar-O-CF₃) |

| ~1150 - 1250 | Very Strong | C-F stretch |

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.0532 |

| [M+Na]⁺ | 243.0352 |

| [M+K]⁺ | 259.0091 |

| [M-H]⁻ | 219.0387 |

Note: These values are based on the exact mass of this compound (C₈H₇F₃N₂O₂), which is 220.0460.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of benzohydrazide derivatives, adapted from established procedures.

Synthesis of this compound

A common method for the synthesis of benzohydrazides involves the hydrazinolysis of the corresponding methyl ester.

-

Esterification: 2-(Trifluoromethoxy)benzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to produce methyl 2-(trifluoromethoxy)benzoate. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Hydrazinolysis: The resulting methyl ester is then dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours.

-

Work-up: After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet.

-

Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Structural Confirmation Logic

Caption: Interrelation of spectroscopic data for structural elucidation.

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzohydrazide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzohydrazide, detailing its commercial availability, synthesis, and potential areas of biological investigation.

Chemical Identity and Properties

This compound is a fluorinated aromatic hydrazide with the chemical formula C₈H₇F₃N₂O₂. Its chemical structure is characterized by a benzene ring substituted with a trifluoromethoxy group and a hydrazide group at positions 2 and 1, respectively.

| Property | Value |

| CAS Number | 175277-19-7 |

| Molecular Formula | C₈H₇F₃N₂O₂ |

| Molecular Weight | 220.15 g/mol |

Commercial Availability and Suppliers

While not as widely available as some analogous compounds, this compound is offered by specialized chemical suppliers. Researchers can procure this compound for laboratory and research purposes.

| Supplier | Catalog Number | Purity | Available Quantities |

| Santa Cruz Biotechnology | sc-212781 | >98% | Inquire |

Additionally, the primary starting material for its synthesis, 2-(Trifluoromethoxy)benzoic acid (CAS: 1979-29-9) , is commercially available from several suppliers, including Sigma-Aldrich, Combi-Blocks, and Apollo Scientific. The key reagent, hydrazine hydrate , is also readily available from major chemical suppliers such as Arkema and RXCHEMICALS.[1]

Synthesis of this compound

Two-Step Synthesis from Carboxylic Acid

A common and effective method involves a two-step process starting from the carboxylic acid. The first step is the esterification of the benzoic acid derivative, followed by hydrazinolysis of the resulting ester.

Caption: Two-step synthesis of this compound.

Experimental Protocol (Adapted):

Step 1: Synthesis of Methyl 2-(Trifluoromethoxy)benzoate

-

To a solution of 2-(Trifluoromethoxy)benzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-(Trifluoromethoxy)benzoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude Methyl 2-(Trifluoromethoxy)benzoate (1.0 eq) in ethanol (10-20 volumes).

-

Add an excess of hydrazine hydrate (e.g., 3-5 eq).

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Alternative Microwave-Assisted Synthesis

For a more rapid synthesis, a microwave-assisted method can be employed for the hydrazinolysis step.

Caption: Microwave-assisted synthesis of the target compound.

Experimental Protocol (Adapted):

-

In a microwave-safe vessel, combine Methyl 2-(Trifluoromethoxy)benzoate (1.0 eq) and hydrazine hydrate (3-5 eq). A small amount of a high-boiling point solvent like ethanol can be added.

-

Subject the mixture to microwave irradiation (e.g., at 350 W) for a short period (typically 2-5 minutes).

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, and the product can be isolated by filtration if it precipitates, or by extraction and subsequent recrystallization.

Biological Activity and Potential Applications

Currently, there is a lack of specific published data on the biological activity and mechanism of action of This compound . However, the broader class of benzohydrazide derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Notably, structurally similar compounds, such as 4-(Trifluoromethyl)benzohydrazide and its derivatives, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are relevant targets in the context of neurodegenerative diseases like Alzheimer's disease. Studies have shown that some N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides exhibit moderate inhibition of both AChE and BuChE.

Given the structural similarity, it is plausible that this compound could exhibit similar enzyme inhibitory activities. The trifluoromethoxy group, while electronically similar to the trifluoromethyl group, has distinct steric and lipophilic properties that could influence its binding to biological targets. Therefore, screening this compound against a panel of enzymes, particularly cholinesterases and other hydrolases, could be a promising area of investigation.

As no specific signaling pathways have been elucidated for this compound, a diagrammatic representation of its mechanism of action cannot be provided at this time. Researchers are encouraged to explore its biological effects to uncover its potential therapeutic applications.

Conclusion

This compound is a commercially available compound that can also be synthesized through straightforward and adaptable chemical methods. While its specific biological activities remain to be thoroughly investigated, its structural relationship to other bioactive benzohydrazides suggests that it may hold potential as a scaffold for the development of novel therapeutic agents. Further research into its biological targets and mechanisms of action is warranted to fully explore its utility in drug discovery and development.

References

Methodological & Application

Synthesis and Characterization of 2-(Trifluoromethoxy)benzohydrazide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of 2-(Trifluoromethoxy)benzohydrazide and its derivatives. These compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and biological activity.

Introduction

Benzohydrazide derivatives are a versatile class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a trifluoromethoxy (-OCF₃) group at the ortho-position of the benzohydrazide scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide outlines the synthetic routes to this compound and its subsequent derivatization, methods for their characterization, and potential biological applications based on related structures.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Data |

| Molecular Formula | C₈H₇F₃N₂O |

| Molecular Weight | 220.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (m, 7.2-7.8), NH (br s), NH₂ (br s) |

| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic carbons (115-150), C=O (approx. 165), CF₃ (q, approx. 120) |

| IR (KBr, cm⁻¹) | N-H stretching (3200-3400), C=O stretching (approx. 1640-1680) |

Note: Specific spectral data for this compound is not widely available in the literature; the provided data is based on characteristic ranges for similar benzohydrazide structures.

Table 2: Biological Activities of Structurally Related Trifluoromethyl/Trifluoromethoxy Phenyl Derivatives

| Compound Class | Biological Activity | Target/Pathway | Reference |

| Trifluoromethyl-substituted pyrazole derivatives | Antibacterial (Gram-positive) | Global effect on bacterial cell function | [3] |

| Trifluoromethoxy-phenyl substituted esters | α-Glucosidase and PTP1B inhibition | α-Glucosidase, PTP1B | [4] |

| Trifluoromethyl-thioxanthone analogues | Anticancer (HeLa cells), COX-2 inhibition | Not specified, COX-2 | [5] |

| Trifluoromethyl-substituted quinoxaline derivatives | Anticancer | Not specified | [6] |

| Trifluoromethyl-substituted thiazolo[4,5-d]pyrimidines | Anticancer (Melanoma, Breast, Prostate) | Not specified | [7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from the commercially available 2-(trifluoromethoxy)benzoic acid.

Step 1: Synthesis of 2-(Trifluoromethoxy)benzoyl chloride

This procedure involves the conversion of the carboxylic acid to its corresponding acyl chloride.

-

Reagents and Materials:

-

2-(Trifluoromethoxy)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

-

-

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethoxy)benzoic acid in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride (or oxalyl chloride) to the solution at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated to reflux (approximately 40-50°C) for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[8]

-

After completion, the excess thionyl chloride and DCM are removed under reduced pressure using a rotary evaporator to yield crude 2-(trifluoromethoxy)benzoyl chloride.[8] This product is typically used in the next step without further purification.

-

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized acyl chloride with hydrazine hydrate.

-

Reagents and Materials:

-

2-(Trifluoromethoxy)benzoyl chloride

-

Hydrazine hydrate (85% or anhydrous)

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent

-

Beaker or round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

-

Protocol:

-

Dissolve the crude 2-(trifluoromethoxy)benzoyl chloride in an anhydrous solvent such as THF.

-

In a separate flask, prepare a solution of hydrazine hydrate in the same solvent. An excess of hydrazine hydrate is typically used.

-

Cool the hydrazine hydrate solution in an ice bath.

-

Slowly add the solution of 2-(trifluoromethoxy)benzoyl chloride to the cooled hydrazine hydrate solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

A precipitate of this compound may form during the reaction. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

-

If a precipitate does not form, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

-

Synthesis of N'-Substituted this compound Derivatives (Hydrazones)

Hydrazones are commonly synthesized by the condensation reaction of a hydrazide with an aldehyde or ketone.

-

Reagents and Materials:

-

This compound

-

Substituted aldehyde or ketone

-

Ethanol or methanol

-

Catalytic amount of glacial acetic acid (optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Protocol:

-

Dissolve this compound in ethanol or methanol in a round-bottom flask.

-

Add an equimolar amount of the desired aldehyde or ketone to the solution.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[10]

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the resulting solid hydrazone derivative is collected by filtration, washed with cold solvent, and dried. Recrystallization from a suitable solvent can be performed for further purification.

-

Characterization Methods

The synthesized compounds should be characterized using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of reactions and assess the purity of the products.

-

Melting Point (m.p.): To determine the purity of the solid compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and C-F bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure of the synthesized compounds. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethoxy group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition.

Mandatory Visualizations

Synthesis Workflow

References

- 1. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Synthesis of 2-(Trifluoromethoxy)benzohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(Trifluoromethoxy)benzohydrazide is a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a detailed two-step protocol for the synthesis of this compound, commencing from 2-(Trifluoromethoxy)benzoic acid. The synthesis involves an initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Overall Reaction Scheme:

Step 1: Esterification 2-(Trifluoromethoxy)benzoic acid + Methanol ⇌ Methyl 2-(Trifluoromethoxy)benzoate + Water

Step 2: Hydrazinolysis Methyl 2-(Trifluoromethoxy)benzoate + Hydrazine Hydrate → this compound + Methanol

Experimental Protocols

Step 1: Synthesis of Methyl 2-(Trifluoromethoxy)benzoate (Esterification)

This procedure outlines the conversion of 2-(Trifluoromethoxy)benzoic acid to its methyl ester using a strong acid catalyst.

Materials:

-

2-(Trifluoromethoxy)benzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Dichloromethane (CH₂Cl₂), or Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-(Trifluoromethoxy)benzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol to the flask to act as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude Methyl 2-(Trifluoromethoxy)benzoate. The product can be further purified by distillation if necessary.

Step 2: Synthesis of this compound (Hydrazinolysis)

This procedure details the conversion of Methyl 2-(Trifluoromethoxy)benzoate to the final product, this compound.

Materials:

-

Methyl 2-(Trifluoromethoxy)benzoate

-

Hydrazine hydrate (NH₂NH₂·H₂O), 80-100%

-

Ethanol (EtOH) or Methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

-

Beakers, Buchner funnel, and other standard laboratory glassware

Procedure:

-

Dissolve Methyl 2-(Trifluoromethoxy)benzoate (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (typically 3-5 eq) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or water.

-

Dry the collected solid to obtain this compound. The product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) for higher purity.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |

| Reactants | 2-(Trifluoromethoxy)benzoic acid, Methanol | Methyl 2-(Trifluoromethoxy)benzoate, Hydrazine Hydrate |

| Catalyst/Reagent | Concentrated Sulfuric Acid | - |

| Solvent | Methanol | Ethanol or Methanol |

| Molar Ratio (Reactant:Reagent) | 1 : excess (for Methanol) | 1 : 3-5 (for Hydrazine Hydrate) |

| Reaction Temperature | Reflux (approx. 65 °C) | Reflux (approx. 78 °C for Ethanol) |

| Reaction Time | 4-6 hours | 4-8 hours |

| Typical Yield | >90% | 85-95% |

| Product Purity | >95% (after workup) | >98% (after recrystallization) |

| Product Characterization | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point |

Visualizations

Caption: Workflow for the two-step synthesis of this compound.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate personal protective equipment should be worn, and all procedures should be conducted in a well-ventilated fume hood. The reaction conditions provided are representative and may require optimization for specific laboratory settings and scales.

Application Notes and Protocols for Antimicrobial Screening of 2-(Trifluoromethoxy)benzohydrazide Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzohydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] The introduction of a trifluoromethoxy group can enhance the lipophilicity and metabolic stability of these molecules, potentially leading to improved antimicrobial efficacy. These application notes provide detailed protocols for the preliminary antimicrobial screening of novel 2-(Trifluoromethoxy)benzohydrazide analogues. The described assays are fundamental for determining the inhibitory and bactericidal potential of newly synthesized compounds against a panel of pathogenic bacteria.

Data Presentation